5-Methoxy-3-methyl-1H-indole-2-carbaldehyde
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Overview
Description
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde is an organic compound with the molecular formula C11H11NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For this compound, the starting materials would include 5-methoxy-3-methylindole and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid.
Reduction: 5-Methoxy-3-methyl-1H-indole-2-methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives have been studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research into indole derivatives has shown promise for the development of new therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, and modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
- 5-Methoxy-1H-indole-2-carbaldehyde
- 2,7-Dimethyl-1H-indole-3-carbaldehyde
Uniqueness
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern on the indole ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
IUPAC Name |
5-methoxy-3-methyl-1H-indole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9-5-8(14-2)3-4-10(9)12-11(7)6-13/h3-6,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQUHHXDJIUUIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360634 |
Source
|
Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30464-90-5 |
Source
|
Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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